molecular formula H28O17S B14249836 Sulfuric acid;tridecahydrate CAS No. 500194-42-3

Sulfuric acid;tridecahydrate

Cat. No.: B14249836
CAS No.: 500194-42-3
M. Wt: 332.28 g/mol
InChI Key: MSRGOHLAPSTHQS-UHFFFAOYSA-N
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Description

Academic Significance of Sulfuric Acid Hydrates in Diverse Chemical Environments

The academic importance of sulfuric acid hydrates stems from their significant role in various natural environments. In Earth's atmosphere, particularly the stratosphere, sulfuric acid and water vapor can nucleate to form aerosol particles. wikipedia.org These aerosols, which can exist as liquid supercooled droplets or solid hydrates, play a critical role in the planet's radiative balance by scattering solar radiation and provide surfaces for heterogeneous chemical reactions that can affect ozone layer chemistry. wikipedia.orgacs.org The formation of specific hydrates like sulfuric acid tetrahydrate is fundamental to the microphysics of polar stratospheric clouds. researchgate.net

Beyond Earth's atmosphere, water-rich sulfuric acid hydrates are believed to be significant components of the surfaces of Jupiter's icy moons, such as Europa. ansto.gov.au The presence and transformation of these hydrates could serve as markers for thermal activity and influence the geomorphology and surface processes of these celestial bodies. The study of their phase relations under different temperature and pressure conditions is therefore essential for planetary science, helping to interpret spectroscopic data from space missions and model the internal dynamics of these moons. researchgate.net

Evolution of Research on Sulfuric Acid Hydration: From Historical Observations to Contemporary Studies

The scientific investigation of the sulfuric acid-water system has a long history, with early studies in the late 19th and early 20th centuries focusing on mapping the complex phase diagram through measurements of freezing points. This foundational work established the existence of several stable hydrates, including the monohydrate, dihydrate, trihydrate, and tetrahydrate. wikipedia.org These early investigations laid the groundwork for understanding the fundamental thermodynamic properties of the system.

Contemporary research has evolved to employ a sophisticated array of experimental and theoretical techniques. Spectroscopic methods, such as infrared (IR) spectroscopy, are used to probe the molecular structure and ionic species (like hydronium, bisulfate, and sulfate (B86663) ions) within the hydrates. nih.govacs.org Synchrotron X-ray and neutron diffraction studies provide high-resolution data on crystal structures and their behavior under various temperatures, revealing the intricate hydrogen-bonding networks that define these compounds. ansto.gov.au Furthermore, the advent of powerful computational chemistry has enabled detailed theoretical studies. researchgate.net Quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, are now used to investigate the thermodynamics, stability, and structure of hydrate (B1144303) clusters at a molecular level, providing insights that are often difficult to obtain experimentally. acs.orgfurman.edunih.gov

Conceptual Frameworks for Understanding Hydration Phenomena in Acid-Water Systems

Understanding the formation and behavior of sulfuric acid hydrates requires robust conceptual and theoretical frameworks. The primary tool for visualizing the stability of these compounds is the temperature-composition phase diagram . researchgate.net This diagram maps the regions where different solid hydrates, liquid solutions, and ice are the stable phases, and it delineates the eutectic points and melting curves that govern phase transitions. researchgate.netnih.gov Experimental determination of these phase diagrams, often using techniques like differential scanning calorimetry (DSC), provides the essential macroscopic data for any analysis. nih.gov

At the microscopic level, thermodynamic and molecular models are employed to explain the interactions. Quantum mechanical calculations are crucial for understanding the energetics of small hydrate clusters (H₂SO₄(H₂O)ₙ). furman.eduacs.org These studies can predict the stability of different isomeric structures and the point at which proton transfer occurs, forming ionic species like bisulfate (HSO₄⁻) and hydronium (H₃O⁺), a key event in the hydration process. furman.edunih.gov For instance, ab initio studies have shown that for small clusters, an ionic pair structure can become more stable than the neutral molecule cluster once a sufficient number of water molecules (n ≥ 4) are present. furman.edu These computational approaches help interpret spectroscopic data and provide a molecular basis for the observed macroscopic thermodynamic properties. acs.org

Distinctive Aspects and Academic Research Challenges Posed by Sulfuric Acid Tridecahydrate (H₂SO₄·13H₂O)

The sulfuric acid-water system is known to form a number of stable, well-characterized crystalline hydrates, specifically with 1, 2, 3, 4, 6.5, and 8 water molecules. itwreagents.comwikipedia.org The existence and properties of a sulfuric acid tridecahydrate (H₂SO₄·13H₂O), however, are not documented in the mainstream scientific literature, placing it outside the series of recognized stable hydrates. The primary academic challenge surrounding this compound is its apparent lack of observation and characterization.

Several factors contribute to the challenges in identifying and studying novel, highly hydrated species like a potential tridecahydrate:

Phase Complexity: The water-rich region of the H₂SO₄-H₂O phase diagram is complex, and on laboratory timescales, cooling of aqueous solutions often results in the crystallization of mixtures of phases rather than a single, pure hydrate. Isolating and identifying a new, potentially metastable phase within this mixture is exceedingly difficult.

Instability: Highly hydrated compounds can be thermally unstable, potentially existing only within a very narrow temperature and concentration range before disproportionating into a more stable hydrate (like the octahydrate) and ice.

Nucleation Kinetics: The formation of a specific hydrate from a supercooled liquid solution is governed by nucleation kinetics. It is possible that the nucleation of H₂SO₄·13H₂O is kinetically hindered compared to the formation of other known, more stable phases.

The central research challenge, therefore, is the fundamental question of its existence as a stable or metastable crystalline phase. Confirming its existence would require unambiguous structural identification, likely through diffraction techniques, from a pure sample. To date, research has successfully identified hydrates up to the octahydrate (H₂SO₄·8H₂O) and the hemitriskaidekahydrate (H₂SO₄·6.5H₂O), but the tridecahydrate remains elusive. ansto.gov.au

Data Tables

Table 1: Properties of Well-Characterized Sulfuric Acid Hydrates This table summarizes key properties of the established crystalline hydrates of sulfuric acid.

Hydrate NameFormulaWater (wt. %)Crystal SystemIonic Composition
Sulfuric Acid MonohydrateH₂SO₄·H₂O15.5%MonoclinicH₃O⁺ · HSO₄⁻
Sulfuric Acid DihydrateH₂SO₄·2H₂O26.8%Monoclinic(H₃O⁺)₂ · SO₄²⁻
Sulfuric Acid TrihydrateH₂SO₄·3H₂O35.7%Monoclinic(H₅O₂⁺) · HSO₄⁻
Sulfuric Acid TetrahydrateH₂SO₄·4H₂O42.6%Monoclinic(H₅O₂⁺)₂ · SO₄²⁻
Sulfuric Acid HemitriskaidecahydrateH₂SO₄·6.5H₂O54.5%Not specified(H₃O⁺)₂ · SO₄²⁻ · 4.5H₂O
Sulfuric Acid OctahydrateH₂SO₄·8H₂O59.5%Monoclinic(H₃O⁺)₂ · SO₄²⁻ · 6H₂O

Data compiled from various sources, including itwreagents.comwikipedia.organsto.gov.au. Ionic compositions represent the species within the crystal lattice.

Table 2: Status of Sulfuric Acid Tridecahydrate (H₂SO₄·13H₂O) This table reflects the current lack of scientific data for the specified compound.

PropertyValue
FormulaH₂SO₄·13H₂O
Water (wt. %)70.3% (theoretical)
Crystal StructureNot documented
Melting PointNot documented
Academic StatusNot observed or characterized in published scientific literature.

Compound Index

Properties

CAS No.

500194-42-3

Molecular Formula

H28O17S

Molecular Weight

332.28 g/mol

IUPAC Name

sulfuric acid;tridecahydrate

InChI

InChI=1S/H2O4S.13H2O/c1-5(2,3)4;;;;;;;;;;;;;/h(H2,1,2,3,4);13*1H2

InChI Key

MSRGOHLAPSTHQS-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Advanced Spectroscopic Investigations of Sulfuric Acid Hydrates

Vibrational Spectroscopy for Structural and Dynamic Insights

Vibrational spectroscopy is a cornerstone for investigating the structure and behavior of sulfuric acid hydrates. By probing the vibrational modes of the constituent molecules and ions, techniques like Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy provide a detailed picture of the molecular environment.

Infrared (IR) Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum serves as a unique "fingerprint," allowing for the identification of specific chemical species and functional groups. For sulfuric acid hydrates, IR spectroscopy is particularly effective at identifying the various sulfate (B86663) and water-related species, including H₂SO₄, HSO₄⁻, SO₄²⁻, H₂O, and H₃O⁺. vulcanchem.comharvard.edu

In the case of sulfuric acid tridecahydrate, the IR spectrum is expected to show characteristic absorption bands. A notable peak is anticipated around 1050 cm⁻¹ corresponding to the S=O stretching vibration. vulcanchem.com Another significant feature is a broad absorption band centered around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations within the numerous water molecules of the hydrate (B1144303) structure. vulcanchem.com The study of other hydrates, such as the monohydrate and tetrahydrate, reveals how these spectral features shift and change with the degree of hydration, reflecting the evolving ionic character and hydrogen-bonding network. acs.orgrsc.orgresearchgate.net

Table 1: Expected and Observed IR Peaks for Sulfuric Acid and its Hydrates

Species S=O or SO₄ Stretch (cm⁻¹) O-H Stretch (cm⁻¹) Reference
Sulfuric Acid Tridecahydrate (Expected) 1050 3400 vulcanchem.com
Sulfuric Acid Monohydrate (H₃O⁺HSO₄⁻) ~1042, 1133 Broad features vulcanchem.comresearchgate.net
Sulfuric Acid Tetrahydrate ((H₅O₂⁺)₂SO₄²⁻) ~1064 Broad features vulcanchem.com

Near-Infrared (NIR) Spectroscopy for Overtone and Combination Bands

Near-Infrared (NIR) spectroscopy probes the overtone and combination bands of fundamental molecular vibrations, particularly those involving hydrogen atoms, such as O-H, C-H, and N-H bonds. researchgate.netansto.gov.au For sulfuric acid hydrates, NIR is sensitive to the state of water and hydronium ions. The NIR spectra of aqueous sulfuric acid solutions can be used to develop quantitative models for determining acid concentration based on spectral features. ansto.gov.au While specific NIR studies on the tridecahydrate are not widely documented, the principles suggest it would be a valuable tool for studying the extensive O-H stretching network in H₂SO₄·13H₂O. Studies on vapor-phase sulfuric acid have identified the first and second OH stretching overtones, highlighting the importance of this spectral region. researchgate.net

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman spectra, and vice-versa. uoregon.edu Raman studies of aqueous sulfuric acid solutions are crucial for understanding the dissociation equilibria between H₂SO₄, HSO₄⁻, and SO₄²⁻. nist.govwikipedia.orgchegg.comcdnsciencepub.com For example, the bisulfate ion (HSO₄⁻) shows characteristic Raman peaks around 1040-1055 cm⁻¹, while the sulfate ion (SO₄²⁻) has a strong, symmetric stretching band near 981 cm⁻¹. vulcanchem.comhmdb.ca The analysis of Raman spectra across a wide concentration range has provided insights into ion association and the structural changes of the sulfate species with varying water content. uoregon.educdnsciencepub.com

Anharmonicity and Spectroscopic Signatures of Water-Acid Interactions

In a simple harmonic oscillator model, vibrational energy levels are equally spaced. However, real molecular vibrations are anharmonic, meaning the energy levels get closer together as the vibrational quantum number increases. This anharmonicity affects the positions of overtone and combination bands and provides deeper insight into the potential energy surface of the molecule. nih.gov

In sulfuric acid-water systems, the strong hydrogen bonds lead to significant anharmonic effects, which can be observed in the vibrational spectra. rsc.org Computational studies using methods like Vibrational Second-Order Perturbation Theory (VPT2) are employed to calculate anharmonic frequencies and compare them with experimental data. nih.gov These calculations are vital for accurately assigning spectral features and understanding the thermodynamics of hydrate formation, as anharmonic corrections can significantly influence calculated free energies. princeton.edu The interaction between sulfuric acid and water molecules, mediated by hydrogen bonding, gives rise to unique spectroscopic signatures that are sensitive to the number of water molecules in the cluster. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the context of sulfuric acid hydrates, ¹H NMR is particularly valuable for studying the state of protons and understanding the dynamic processes of proton exchange and transfer.

Elucidation of Proton Exchange and Transfer Mechanisms

The hydration of sulfuric acid involves a series of proton transfer events, leading to the formation of hydronium (H₃O⁺) and other complex hydrated proton species. NMR spectroscopy can distinguish between different proton environments, such as those in H₂O, H₃O⁺, and HSO₄⁻, although rapid exchange between these species can lead to averaged signals. researchgate.netchemicals.co.uk

For sulfuric acid tridecahydrate, ¹H NMR spectroscopy in a solvent like D₂O is expected to show broad signals for the hydrated protons, predicted to appear in the chemical shift range of δ 4.5–5.5 ppm. vulcanchem.com The broadness of the signal is indicative of dynamic exchange processes occurring among the thirteen water molecules and the acid protons. Ab initio molecular dynamics simulations and specialized NMR techniques are used to explore the mechanisms of proton transport, which can occur via vehicular diffusion (diffusion of protonated species like H₃O⁺) or structural diffusion (the Grotthuss mechanism, involving the hopping of protons along a network of hydrogen-bonded molecules). Studies on various sulfuric acid solutions show that proton transfer is a fundamental process, with water molecules playing a crucial role in mediating these transfers.

Table 2: Predicted ¹H NMR Chemical Shift for Sulfuric Acid Tridecahydrate

Compound Solvent Predicted ¹H Chemical Shift (ppm) Signal Characteristics Reference
Sulfuric acid;tridecahydrate D₂O δ 4.5–5.5 Broad vulcanchem.com

Probing Hydration Shell Architectures

The arrangement of water molecules, or the hydration shell, around a sulfuric acid molecule is crucial for understanding its chemical behavior in various environments. Spectroscopic techniques, complemented by molecular dynamics simulations, provide detailed insights into these hydration structures. In hydrated sulfuric acid clusters, the interaction is dominated by hydrogen bonding. mdpi.com Molecular dynamics simulations of sulfuric acid-water clusters indicate that in systems where the acid is not dissociated, the H₂SO₄ molecule tends to reside on the surface of the cluster when its mole fraction is below 0.1. borenv.net However, a more realistic model considers the protonation of sulfuric acid in the presence of water, leading to the formation of bisulfate (HSO₄⁻) and hydronium (H₃O⁺) ions. borenv.net

Vibrational spectroscopy of the semi-heavy water (HDO) molecule is a powerful probe for solute hydration. mdpi.com Studies on aqueous sulfuric acid solutions have shown that the intermolecular hydrogen-bonded O–O distance between the sulfate anion and water is shorter than that in pure water, which suggests a strong hydrogen-bonding interaction. mdpi.com Ab initio molecular dynamics simulations covering a wide concentration range show that as the concentration of sulfuric acid increases, the number of hydrogen bonds donated per water molecule also increases. researchgate.net Computational studies that systematically sample the free energy surface of hydrated sulfuric acid clusters are essential for identifying the most stable structures. au.dk For clusters with multiple sulfuric acid molecules, such as (sa)₂₋₄(w)₁₋₅, the larger acid clusters are found to be significantly more hydrated than single sulfuric acid molecules or smaller clusters. au.dk

Infrared spectroscopy has also been used to identify stable molecular hydrates on the surface of condensed thin films of ionic sulfuric acid hydrates. acs.orgnih.gov These surface species are distinct from the bulk ionic hydrate and play a significant role in surface reactions. acs.orgnih.gov

Structural FeatureDescriptionMethod of ObservationReference
Surface Activity of H₂SO₄In unprotonated models with low acid mole fraction (<0.1), H₂SO₄ molecules are found at the cluster surface.Molecular Dynamics Simulations borenv.net
Ion Pair FormationIn the presence of sufficient water, H₂SO₄ protonates to form bisulfate (HSO₄⁻) and hydronium (H₃O⁺) ions within the cluster.Molecular Dynamics Simulations, Mass Spectrometry borenv.netcopernicus.orgcopernicus.org
Strong H-BondingThe O-O distance between the sulfate/bisulfate ion and hydrating water molecules is shorter than in bulk water, indicating strong hydrogen bonds.Vibrational Spectroscopy (Raman) mdpi.com
Surface Molecular HydratesA stable, non-ionic hydrate layer can exist on the surface of bulk ionic sulfuric acid hydrate films.Infrared Spectroscopy, Secondary Ion Mass Spectrometry acs.orgnih.gov

Electron Spectroscopy and Electron Attachment Studies

Investigations into mixed sulfuric acid-water clusters using molecular beam experiments with electron attachment and negative ion mass spectrometry reveal key chemical processes initiated by low-energy electrons. copernicus.orgcopernicus.orgd-nb.info These studies show an efficient attachment of electrons with energies below 3 eV to (H₂SO₄)ₘ(H₂O)ₙ clusters, with no resonant capture observed at higher energies. copernicus.orgcopernicus.orgd-nb.info This finding is significant for atmospheric chemistry, as it indicates that only low-energy secondary electrons can be effectively captured by sulfuric acid-water aerosols to form negative ions. copernicus.orgd-nb.info

The attachment of an electron to the hydrated cluster is often dissociative, leading to the formation of specific series of negative cluster ions. The primary product ion series observed are (H₂SO₄)ₘ(H₂O)ₙHSO₄⁻ and (H₂O)ₙH₂SO₄⁻. copernicus.orgcopernicus.orgd-nb.info The formation of the (H₂SO₄)ₘ(H₂O)ₙHSO₄⁻ cluster occurs through dissociative electron attachment to clusters that already contain an ion-pair structure (HSO₄⁻···H₃O⁺). copernicus.org In this process, the incoming electron recombines with the H₃O⁺ moiety, which leads to the generation of a water molecule and the dissociation of a hydrogen atom from the cluster. copernicus.org The detection of (H₂O)ₙH₂SO₄⁻ cluster ions suggests that the surrounding water molecules can efficiently cage the departing H-atom, preventing its immediate escape. copernicus.orgcopernicus.orgd-nb.info

ProcessReactant ClusterElectron EnergyPrimary Product IonsMechanism NotesReference
Dissociative Electron Attachment (DEA)(H₂SO₄)ₘ(H₂O)ₙ containing (HSO₄⁻···H₃O⁺) ion pair< 3 eV(H₂SO₄)ₘ(H₂O)ₙHSO₄⁻Electron recombines with H₃O⁺, leading to H₂O formation and H-atom loss. copernicus.orgcopernicus.orgd-nb.info
Non-dissociative Attachment with Caging(H₂SO₄)(H₂O)ₙ< 3 eV(H₂O)ₙH₂SO₄⁻Points to efficient caging of the H-atom by the surrounding water molecules following initial interaction. copernicus.orgcopernicus.orgd-nb.info

The formation of ions within hydrated sulfuric acid clusters is a critical step that precedes and influences subsequent reactions. Mass spectrometry provides direct experimental evidence for the onset of ionic dissociation of sulfuric acid within a neutral cluster. copernicus.orgcopernicus.orgd-nb.info For a single sulfuric acid molecule, this dissociation to form an ion-pair (HSO₄⁻···H₃O⁺) occurs when it is hydrated by five or more water molecules (n ≥ 5). copernicus.orgcopernicus.orgcopernicus.org In clusters containing two sulfuric acid molecules, (H₂SO₄)₂(H₂O)ₙ, this process begins with as few as two water molecules (n ≥ 2). copernicus.orgcopernicus.orgcopernicus.org These experimental findings are in excellent agreement with theoretical predictions. copernicus.orgcopernicus.orgcopernicus.org

The detection of the resulting negative ions is typically accomplished using time-of-flight (TOF) mass spectrometry coupled with a low-energy electron source. copernicus.orgd-nb.info This technique allows for the mass-to-charge ratio of the product ions to be determined, enabling the identification of species like (H₂SO₄)ₘ(H₂O)ₙHSO₄⁻. copernicus.orgd-nb.info

Beyond the cluster itself, ion-molecule reactions between atmospheric ions and sulfuric acid are fundamental to processes like ion-induced nucleation (IIN). acs.org The rate at which these reactions occur is crucial for atmospheric models. Studies have measured the relative rate constants of reactions between ions such as acetate (B1210297) and nitrate (B79036) with sulfuric acid. acs.org For instance, the ion-molecule reaction rate constant for acetate with sulfuric acid is estimated to be 1.9 to 2.4 times higher than that for nitrate with sulfuric acid. acs.org This difference is attributed to the higher dipole moment and polarizability of the acetate ion compared to the nitrate ion. acs.org

Reaction TypeExample ReactantsKey Product/StructureDetection MethodSignificanceReference
Intra-cluster Ionic DissociationH₂SO₄(H₂O)ₙ, n ≥ 5(HSO₄⁻···H₃O⁺) ion pairNegative Ion Mass SpectrometryForms the ion-pair necessary for certain DEA pathways. copernicus.orgcopernicus.orgcopernicus.org
Intra-cluster Ionic Dissociation(H₂SO₄)₂(H₂O)ₙ, n ≥ 2(HSO₄⁻···H₃O⁺) ion pairNegative Ion Mass SpectrometryDissociation is enhanced by the presence of a second acid molecule. copernicus.orgcopernicus.orgcopernicus.org
Ion-Induced Nucleation ReactionAcetate ion + Sulfuric AcidAcetate-Sulfuric Acid clusterAtmospheric Pressure Chemical Ionization Mass SpectrometryRate constant is 1.9-2.4x higher than for nitrate, impacting atmospheric particle formation models. acs.org

Crystallographic and Structural Characterization of Sulfuric Acid Hydrate Phases

Cryogenic Crystallization Techniques for Hydrate (B1144303) Formation

The formation and characterization of sulfuric acid hydrates, including the putative tridecahydrate (H₂SO₄·13H₂O), necessitate the use of specialized cryogenic crystallization techniques. These methods are essential for controlling the nucleation and growth of specific hydrate phases from aqueous solutions, particularly for hydrates that are only stable at low temperatures.

A general and effective method for producing various sulfuric acid hydrates involves the controlled cooling of aqueous sulfuric acid solutions. For the formation of highly hydrated species such as the tridecahydrate, a typical protocol would involve the gradual addition of concentrated sulfuric acid to chilled water (maintained below 5°C) to manage the strong exothermic nature of the hydration reaction. vulcanchem.com Subsequent crystallization can be promoted through slow evaporation in a controlled environment, such as a desiccator, where a high relative humidity (above 80%) is maintained to stabilize the desired hydrate form. vulcanchem.com

For detailed structural analysis, techniques such as in-situ crystallization coupled with diffraction methods are employed. This often involves the use of cryostats to maintain low temperatures while data is collected. For instance, in studies of other sulfuric acid hydrates, solutions have been rapidly cooled to temperatures as low as 80 K (-193.15 °C) to form an amorphous solid or glass. materialsproject.org This is often followed by a carefully controlled warming process to specific temperature ranges where crystallization is more likely to occur. For example, warming to the 190-220 K range has been noted as a region where sulfuric acid hydrates are likely to crystallize. materialsproject.org

Techniques like synchrotron X-ray powder diffraction and neutron powder diffraction are invaluable for these studies. materialsproject.orgugr.es Neutron diffraction is particularly advantageous for locating the positions of hydrogen (or deuterium) atoms within the crystal lattice, which is crucial for understanding the complex hydrogen-bonding networks that define the structure of these hydrates. vulcanchem.comresearchgate.net While these techniques have been successfully applied to other hydrates like the tetrahydrate and hexahydrate, specific and detailed experimental application for the formation of a pure tridecahydrate phase is not extensively documented in scientific literature. vulcanchem.comugr.es

Table 1: General Cryogenic Crystallization Parameters for Sulfuric Acid Hydrates

ParameterDescriptionTypical Values/Conditions
Initial Mixing Controlled addition of H₂SO₄ to H₂O< 5°C to manage exothermic reaction vulcanchem.com
Cooling Rate Rate of temperature decrease to induce crystallizationRapid cooling to ~80 K to form a glassy state, followed by slow warming materialsproject.org
Crystallization Temperature Temperature range where crystal growth is promoted190 K - 220 K for many water-rich hydrates materialsproject.org
Atmosphere Control Maintenance of humidity to stabilize the hydrate>80% relative humidity for highly hydrated forms vulcanchem.com
Characterization Techniques Methods used for in-situ structural analysisSynchrotron X-ray Powder Diffraction, Neutron Powder Diffraction materialsproject.orgugr.es

Investigation of Polymorphism and Phase Transitions in Sulfuric Acid Hydrate Systems

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in the sulfuric acid-water system. vulcanchem.com Different polymorphs of a given hydrate will have distinct crystal structures and, consequently, different physical properties. The investigation of these polymorphic forms and the transitions between them provides fundamental insights into the thermodynamics and stability of the system.

Phase transitions in sulfuric acid hydrates can be induced by changes in temperature and pressure. vulcanchem.comresearchgate.net For example, studies on sulfuric acid tetrahydrate (H₂SO₄·4H₂O) have revealed the existence of a new polymorph, SAT-II, which forms at high pressure (5.5 kbars) and a temperature of 235 K. vulcanchem.comresearchgate.net This high-pressure polymorph was found to have a different crystal system (monoclinic) and a lower density than the ambient pressure form (SAT-I). vulcanchem.comresearchgate.net Such transitions are typically studied using techniques like differential scanning calorimetry (DSC) to measure the thermal events associated with the transition, and variable-temperature/pressure diffraction to determine the structural changes. vulcanchem.com

While polymorphism has been documented for other sulfuric acid hydrates, the scientific literature currently lacks experimental data on the crystallography and potential polymorphic phase transitions of sulfuric acid tridecahydrate. vulcanchem.com The compound, with the chemical formula H₂SO₄·13H₂O, has been identified, but detailed structural elucidation via methods like X-ray diffraction has not been reported. vulcanchem.com Consequently, there is no published information on whether this hydrate exhibits polymorphism or undergoes phase transitions to other crystalline forms under different temperature and pressure conditions.

The study of such transitions, were the compound to be isolated and characterized, would involve heating or cooling the sample and monitoring for changes in its crystallographic parameters. Any observed changes in the diffraction pattern would indicate a phase transition, and the new structure could then be solved to identify the new polymorph.

Table 2: Polymorphism in the Sulfuric Acid Hydrate System (Example: Sulfuric Acid Tetrahydrate)

Hydrate FormPolymorphCrystal SystemSpace GroupConditions of StabilityReference
Sulfuric Acid TetrahydrateSAT-ITetragonalP42(1)cAmbient Pressure, < 232 K vulcanchem.comresearchgate.net
Sulfuric Acid TetrahydrateSAT-IIMonoclinicP2(1)/a (likely)> 5.5 kbars, 235 K vulcanchem.comresearchgate.net
Sulfuric Acid Tridecahydrate-Not DeterminedNot DeterminedNot Reported vulcanchem.com

Environmental and Interfacial Phenomena Involving Sulfuric Acid Hydrates

Atmospheric Nucleation and Growth of Sulfate (B86663) Aerosols

Sulfuric acid hydrates are fundamental to the formation of new aerosol particles in the Earth's atmosphere. This process, known as nucleation, is the initial step in creating particles that can grow to sizes capable of influencing cloud formation and the planet's radiative balance. The primary system of interest in this context is the binary mixture of sulfuric acid (H₂SO₄) and water (H₂O).

Binary homogeneous nucleation (BHN) in the sulfuric acid-water system is the process by which new liquid aerosol particles form directly from vapor-phase molecules without the involvement of a pre-existing surface or ion. This mechanism is a critical pathway for new particle formation in various atmospheric regions, from the polluted boundary layer to the pristine upper troposphere and stratosphere.

The process is governed by the concentrations of H₂SO₄ and H₂O vapor, as well as temperature. The formation of a new particle must overcome a thermodynamic energy barrier. According to classical nucleation theory (CNT), this involves the formation of a "critical cluster"—a molecular aggregate of H₂SO₄ and H₂O that is stable and poised for further growth. The formation of this cluster is the rate-limiting step.

Research has revealed that the core of this process is the formation of stable pre-nucleation clusters, specifically hydrates of sulfuric acid. H₂SO₄ is highly hygroscopic and readily forms strong hydrogen bonds with water molecules. Even at minute concentrations, molecules of sulfuric acid will associate with water molecules to form clusters such as H₂SO₄·(H₂O)n. Quantum chemical calculations and experimental measurements have shown that the formation of the first hydrate (B1144303), H₂SO₄·H₂O, is essentially barrierless and highly exothermic. Subsequent additions of water molecules further stabilize the cluster. The aggregation of these small, hydrated clusters eventually leads to the formation of the critical nucleus.

The rate of binary nucleation is extremely sensitive to the ambient conditions, as summarized in the table below.

Table 1: Factors Influencing Binary Sulfuric Acid-Water Nucleation Rate
ParameterEffect on Nucleation RateScientific Rationale
Sulfuric Acid Concentration ([H₂SO₄])Strong Positive CorrelationThe nucleation rate is proportional to [H₂SO₄] raised to a power greater than 1. H₂SO₄ is the primary limiting reagent and the core component of the nucleating clusters.
Relative Humidity (RH)Positive CorrelationWater molecules stabilize the sulfuric acid clusters through hydration, lowering the energy barrier for nucleation. Higher RH promotes the formation of larger, more stable hydrated clusters.
Temperature (T)Strong Negative CorrelationLower temperatures reduce the kinetic energy of molecules and decrease the saturation vapor pressure, making it easier for clusters to remain stable and grow rather than evaporate. Nucleation is significantly more efficient in the cold upper troposphere.

While binary nucleation is a viable mechanism, atmospheric research has shown that the presence of ions can dramatically enhance the rate of new particle formation, a process known as ion-induced nucleation (IIN). Ions in the atmosphere are primarily generated by galactic cosmic rays and radon decay. These ions, both positive and negative, act as highly effective condensation centers.

The mechanism relies on the strong electrostatic interactions between an ion and the polar molecules of sulfuric acid and water. For a negative ion, such as a bisulfate anion (HSO₄⁻) formed from the deprotonation of H₂SO₄, the interaction with the acidic proton of another H₂SO₄ molecule and the positive end of the water dipole is very strong. Similarly, a positive ion, like a hydrated proton (H₃O⁺), strongly attracts the electronegative oxygen atoms in H₂SO₄ and H₂O.

This ion-dipole interaction effectively lowers the free energy barrier to nucleation compared to the neutral binary pathway. The ion pre-structures the surrounding vapor molecules into a stable, hydrated cluster (e.g., HSO₄⁻·(H₂SO₄)m·(H₂O)n). This means that fewer molecules are required to form a stable nucleus, and particle formation can occur at significantly lower sulfuric acid concentrations than needed for binary nucleation. The enhancement is most pronounced under conditions typical of the free troposphere, where H₂SO₄ concentrations are low.

Table 2: Comparison of Binary and Ion-Induced Nucleation
FeatureBinary Homogeneous Nucleation (BHN)Ion-Induced Nucleation (IIN)
Core Requirement High supersaturation of H₂SO₄ and H₂O vapor.Presence of ions (from cosmic rays, etc.).
Energy Barrier Relatively high; requires overcoming surface tension forces.Significantly lower due to favorable ion-dipole electrostatic interactions.
Efficiency at Low [H₂SO₄] Low. Becomes inefficient at concentrations typical of the clean free troposphere.High. Is considered a dominant pathway in environments with low H₂SO₄ vapor pressure.
Resulting Particle Neutral aerosol particle.Charged aerosol particle (ionomer).

The principles of sulfuric acid-water nucleation are centrally important to the dynamics of the stratospheric aerosol layer, often called the Junge layer. This persistent layer, located at an altitude of approximately 15-25 km, is composed primarily of aqueous sulfuric acid droplets (aerosols). Under background (non-volcanic) conditions, the layer is maintained by a slow, steady influx of sulfur-containing gases, such as sulfur dioxide (SO₂), from the troposphere, which are then oxidized to form H₂SO₄.

The extremely cold temperatures of the stratosphere (as low as -80 °C) create ideal conditions for binary and ion-induced nucleation of sulfuric acid and water, even with the very low concentrations of precursor gases. These newly formed particles then grow through condensation and coagulation.

The dynamics of this layer are dramatically perturbed by major volcanic eruptions that inject large quantities of SO₂ directly into the stratosphere. The rapid oxidation of this SO₂ to H₂SO₄ leads to a massive burst of nucleation, forming a dense cloud of new sulfuric acid aerosol particles. For example, the 1991 eruption of Mount Pinatubo injected ~20 million tons of SO₂ into the stratosphere, causing a significant, temporary increase in the optical depth of the aerosol layer. These hydrated aerosol particles scatter incoming solar radiation back to space, leading to a measurable cooling effect at the Earth's surface. The particles persist for several years, slowly being removed by gravitational settling and large-scale atmospheric circulation.

Role of Sulfuric Acid Hydrates in Cryospheric Chemistry

While atmospheric phenomena involve molecular clusters and liquid aerosols, the chemistry of solid, crystalline sulfuric acid hydrates is paramount in cryospheric environments, particularly on the icy surfaces of planetary bodies in the outer solar system. In these frigid settings, specific stoichiometric hydrates, such as sulfuric acid monohydrate (H₂SO₄·H₂O), tetrahydrate (H₂SO₄·4H₂O), and potentially the tridecahydrate (H₂SO₄·13H₂O), can exist as stable mineral phases.

The surface of Jupiter's moon Europa is a prime example of a cryosphere dominated by water ice but profoundly influenced by other chemical species. Spectroscopic data, particularly from the Near-Infrared Mapping Spectrometer (NIMS) aboard the Galileo spacecraft, revealed absorption features that are not characteristic of pure water ice. These features are best explained by the presence of hydrated materials, with sulfuric acid hydrates being a leading candidate.

The formation of sulfuric acid on Europa is believed to be a result of radiolysis. The moon's surface is constantly bombarded by high-energy charged particles trapped in Jupiter's powerful magnetosphere. This radiation can break the chemical bonds in water ice (H₂O) and in any sulfur-bearing species, which may originate from the neighboring volcanic moon Io or from Europa's own subsurface ocean. The subsequent recombination of these fragments can form sulfuric acid, which then combines with the abundant water ice to form various stable hydrates.

Different hydrates have distinct spectral signatures in the near-infrared, allowing scientists to potentially map their distribution. The specific hydrate phase that is stable depends on temperature and concentration. The existence of these materials on Europa's surface is a strong indicator of active surface-ionosphere-magnetosphere interactions and provides crucial clues about the surface composition and its geological history.

Table 3: Selected Sulfuric Acid Hydrates and Their Eutectic Points with Water
Hydrate NameFormulaEutectic Temperature with H₂ORelevance
Sulfuric acid monohydrateH₂SO₄·H₂O~211 K (-62 °C)Stable at higher concentrations/temperatures.
Sulfuric acid dihydrateH₂SO₄·2H₂O~216 K (-57 °C)A common stable phase in laboratory studies.
Sulfuric acid tetrahydrateH₂SO₄·4H₂O~247 K (-26 °C)Considered a major candidate for Europan surface material.
Sulfuric acid hexahydrateH₂SO₄·6.5H₂O~220 K (-53 °C)Another potential phase in low-temperature environments.
Sulfuric acid tridecahydrateH₂SO₄·13H₂O~207 K (-66 °C)A highly hydrated, low-temperature phase, potentially stable in the coldest regions of icy surfaces.
Note: Eutectic temperatures are approximate and represent the lowest melting point of a mixture of the hydrate and water ice.

The presence of sulfuric acid hydrates within a water ice matrix has profound implications for the physical and geological properties of an icy body's crust, a field known as cryogeomorphology. The most significant effect is the depression of the freezing point. Pure water freezes at 273 K (0 °C), but mixtures of sulfuric acid and water can remain liquid or slushy at much lower temperatures. The H₂SO₄-H₂O system has several eutectic points, with the lowest temperature at which a liquid can exist being around 207 K (-66 °C) for the H₂SO₄·13H₂O eutectic.

This phenomenon has several key consequences for Europa's geology:

Formation of Brines/Slush: Pockets of sulfuric acid-water brines could exist within the ice shell at depths where temperatures are above the local eutectic point but still well below the freezing point of pure water. This could create regions of partial melt or "cryomagma."

Cryovolcanism: The mobilization of these low-temperature brines could drive a form of cryovolcanism, where slushy material erupts onto the surface. This process could be responsible for forming some of Europa's distinctive surface features, such as smooth plains and domes (lenticulae).

Mechanical Weakening: The presence of hydrates and brines can significantly alter the mechanical properties of the ice, making it weaker and more deformable. This could explain the formation of "chaos terrains"—large, disrupted areas where the ice shell appears to have collapsed and refrozen. The movement of ice rafts in these regions suggests they were once underlain by a liquid or slushy layer.

The specific hydrate phase present, whether it be the tetrahydrate or a more water-rich phase like the tridecahydrate, would influence the density, viscosity, and thermal conductivity of the ice-hydrate mixture, thereby controlling the specific style of cryogeological activity.

Table 4: Physical Effects of Sulfuric Acid Hydrates on Water Ice Matrix
PropertyEffect of Hydrate InclusionGeomorphological Implication
Melting Point Significant depression (eutectic formation).Allows for liquid/slushy layers (brines) to exist deep within the ice shell at low temperatures.
Rheology (Flow) Reduces the viscosity and shear strength of the ice.Facilitates ice convection, diapirism (upwelling of buoyant ice), and the formation of chaos terrains.
Density Sulfuric acid hydrates are denser than pure water ice.Can lead to brine drainage and stratification within the ice shell. Erupted materials may be denser than the surrounding ice.
Thermal Conductivity Alters the heat transfer properties of the ice shell.Influences the thermal gradient and the depth at which liquid or partial melt can be sustained.

Interfacial Chemistry and Uptake Processes of Gas-Phase Sulfuric Acid Hydrates by Particles

Research indicates that the hydration of sulfuric acid molecules in the gas phase plays a significant role in these uptake processes. tandfonline.comtandfonline.com The presence of water molecules can form small clusters, or hydrates, with sulfuric acid, and the structure of these hydrates affects their interaction with charged particles or molecular ions. tandfonline.com The dipole moment of the sulfuric acid hydrate is a key parameter controlling the uptake, especially concerning charged clusters, where dipole-charge interactions enhance the uptake rate. tandfonline.comacs.org Studies have shown that different structures of gas-phase sulfuric acid and its hydrates can lead to substantial variations in uptake coefficients—up to approximately 230%—due to large differences in their dipole moments. tandfonline.comtandfonline.com On average, the hydration of gaseous sulfuric acid is likely to enhance the uptake coefficients, which is a critical factor for ion-mediated nucleation in the atmosphere. tandfonline.comtandfonline.com

The efficiency of this transfer from the gas phase to the particle is quantified by the mass accommodation coefficient, α. Experiments studying the uptake of H₂SO₄ by aqueous sulfuric acid particles have found that this coefficient is close to unity across a wide range of relative humidities (6% to 97%). augsburg.edu This suggests that mass accommodation does not limit the growth rate of particles resulting from sulfuric acid uptake; rather, the growth proceeds at a rate limited by the collision frequency. augsburg.educopernicus.org Van der Waals forces between the vapor molecules and the particles also contribute to an enhanced collision rate, particularly for smaller nanoparticles. copernicus.org

Table 1: Uptake Coefficients of Gas-Phase Sulfuric Acid and its Hydrates by Molecular Ions

Hydrate SpeciesUptake Coefficient Range (cm³/s)
Sulfuric Acid (Monomer)3.2–4.1 × 10⁻⁹
Monohydrate (H₂SO₄·H₂O)2.8–3.7 × 10⁻⁹
Dihydrate (H₂SO₄·(H₂O)₂)2.8–6.1 × 10⁻⁹
Trihydrate (H₂SO₄·(H₂O)₃)3.3–6.5 × 10⁻⁹
Data derived from studies on interactions with molecular ions (~0.5 nm diameter). The variation in coefficients is linked to differences in the dipole moments of the various hydrate structures. tandfonline.com

Experimental Simulation and Modeling of Hydrate Formation Under Environmental Conditions

Understanding the formation of sulfuric acid hydrates under various environmental conditions is pursued through a combination of laboratory experiments and sophisticated modeling. aip.orgnih.gov These approaches are essential because the initial clustering steps of nucleation are often too small to be observed directly in the atmosphere. nih.gov

Experimental simulations are often conducted in highly controlled environments like flow reactors or advanced facilities such as the CERN CLOUD chamber. augsburg.educopernicus.orgcopernicus.org In these setups, key atmospheric parameters can be precisely varied to study their effect on nucleation and particle growth. researchgate.net

Key experimental parameters investigated include:

Sulfuric Acid Concentration: Varied from 10⁵ to 10⁹ molecules cm⁻³. researchgate.net

Relative Humidity (RH): Typically ranges from a few percent up to ~60%. researchgate.netcopernicus.org For instance, one study varied RH from 11% to 58%. researchgate.net

Temperature: Studies cover a wide range of atmospheric conditions, from as low as 207 K up to 299 K. researchgate.net

Presence of Other Vapors: The influence of bases like ammonia (B1221849) and dimethylamine (B145610) is crucial, as they can stabilize forming clusters. nih.govcopernicus.org

Ion Concentration: The role of ions is studied by varying their concentration, for example, from 0 to 6800 ions cm⁻³. researchgate.net

These experiments provide invaluable data for developing and validating theoretical models. aip.org Several modeling frameworks are used to describe sulfuric acid-water nucleation. The classical nucleation theory (CNT) is a foundational model, but it has required revisions to be consistent with thermodynamics and to accurately account for the effect of hydrate formation. helsinki.fi Improved models incorporate results from ab initio calculations and experimental data to better describe hydration, leading to increased predicted nucleation rates that are often within experimental error margins. aip.orghelsinki.fi

Quantum chemical calculations and molecular dynamics simulations provide a detailed, molecule-level view of hydrate cluster structures, stability, and thermodynamics. nih.govacs.orgborenv.net These computational methods can determine the optimized structures of hydrates like mono-, di-, and trihydrates and calculate their dipole moments, which are crucial inputs for nucleation models. acs.org For example, quantum mechanical studies have investigated the thermodynamics of H₂SO₄(H₂O)n clusters (for n=1-6), finding that the formation of larger hydrates (n ≥ 5) is less favorable at warmer temperatures (T > 273.15 K). acs.orgscispace.com

More recent developments include novel frameworks like the Nucleation Potential Model (NPM). copernicus.orgcopernicus.org The NPM simplifies the complex interactions between sulfuric acid and various precursor gases by describing nucleation in terms of sulfuric acid reacting with a parameterized base at an "effective base concentration." copernicus.orgcopernicus.org This approach allows for the prediction of 1 nm nucleation rates from just two measurable gas concentrations, making it a versatile tool for modeling nucleation across diverse atmospheric environments. copernicus.org

Table 2: Comparison of Modeling Approaches for Sulfuric Acid Hydrate Formation

Modeling ApproachDescriptionKey Findings/Applications
Classical Nucleation Theory (CNT) - Improved VersionsA thermodynamic model describing the formation of a new phase. Modern versions are thermodynamically consistent and incorporate hydrate formation data. helsinki.fiPredicts nucleation rates as a function of temperature, RH, and acid concentration. aip.org Improved models show better agreement with experimental results. aip.orghelsinki.fi
Quantum Chemistry / DFTCalculates cluster structures, formation energies, and properties like dipole moments from first principles. acs.orgProvides detailed insights into the stability of specific hydrates (e.g., H₂SO₄(H₂O)n) and the role of proton transfer. acs.orgnih.gov Data is used to refine other models. aip.org
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules to study the structure and dynamics of clusters. nih.govborenv.netInvestigates the structure of stable sulfuric acid-water clusters and the location of molecules within the cluster (e.g., surface vs. core). borenv.net
Nucleation Potential Model (NPM)A simplified model that predicts nucleation rates based on the concentrations of sulfuric acid and an 'effective base'. copernicus.orgcopernicus.orgAllows researchers to model nucleation in diverse environments without needing to measure every precursor compound. copernicus.org

Mechanistic Studies of Reactions Catalyzed or Influenced by Sulfuric Acid Hydrates

Role of Hydrated Sulfuric Acid as an Acid Catalyst in Organic Transformation Mechanisms

Hydrated sulfuric acid plays a pivotal role as a catalyst in numerous organic reactions, primarily by acting as a source of protons. In aqueous environments, sulfuric acid, a strong acid, dissociates to form hydronium ions (H₃O⁺), which are the active catalytic species. jove.comyoutube.com The extent of hydration and the concentration of the acid significantly influence the reaction pathway and outcome.

In aqueous solutions, sulfuric acid facilitates protonation, a critical first step in many acid-catalyzed reactions. nih.gov For the hydration of an alkene, the process does not occur at a significant rate without an acid catalyst because water alone is not acidic enough to protonate the double bond. pressbooks.pub The presence of sulfuric acid leads to the formation of hydronium ions (H₃O⁺), which are strong enough to protonate the electron-rich π bond of an alkene. chemistrysteps.com

This protonation step is typically the slowest, or rate-determining, step of the reaction. masterorganicchemistry.com It follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond. leah4sci.comlibretexts.org This regioselectivity ensures the formation of the more stable carbocation intermediate on the more substituted carbon. masterorganicchemistry.comlibretexts.org The stability of carbocations increases with the number of alkyl substituents (tertiary > secondary > primary) due to hyperconjugation and inductive effects. libretexts.org

The formation of an ion-pair, such as (HSO₄⁻···H₃O⁺), becomes significant as the degree of hydration increases. copernicus.orgcopernicus.org Theoretical calculations have shown that for clusters of sulfuric acid and water (H₂SO₄(H₂O)n), ion-pair structures become the most stable configurations when the number of water molecules (n) is five or greater. d-nb.infoscispace.com This dynamic equilibrium between the neutral acid and its ionized, hydrated forms is central to its catalytic activity. In highly concentrated sulfuric acid, the acid molecule itself can act as the proton donor. chemistrysteps.com

The acid-catalyzed hydration of alkenes to form alcohols is a classic example of a reaction mechanism influenced by hydrated sulfuric acid. The process occurs in three main steps: pressbooks.pub

Protonation of the Alkene : A hydronium ion (H₃O⁺) transfers a proton to the alkene's double bond, forming a carbocation intermediate. This is the rate-limiting step of the reaction. jove.commasterorganicchemistry.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the electron-deficient carbocation. jove.comleah4sci.com This results in the formation of a protonated alcohol, known as an oxonium ion. jove.com Using a dilute acid solution with a high concentration of water favors this step and shifts the equilibrium toward the alcohol product, in accordance with Le Châtelier's principle. jove.comwou.edu

Deprotonation : Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the hydronium ion catalyst. jove.comchemistrysteps.com

The use of sulfuric acid is advantageous because its conjugate base, bisulfate (HSO₄⁻), is a very weak nucleophile and does not compete with water in attacking the carbocation, thus preventing the formation of side products. pressbooks.pubmasterorganicchemistry.com

Hydrated sulfuric acid also catalyzes the dehydration of alcohols to form alkenes, typically at higher temperatures. chemistrysteps.com This elimination reaction can proceed through either an E1 or E2 mechanism, depending on the structure of the alcohol.

E1 (Elimination, Unimolecular) Mechanism: Secondary and tertiary alcohols dehydrate via the E1 pathway. chemistrysteps.comlumenlearning.com

Step 1: Protonation of the Hydroxyl Group : The alcohol's -OH group is a poor leaving group. In the presence of a strong acid like concentrated sulfuric acid, it is protonated to form an oxonium ion (-OH₂⁺). chemistrysteps.comlibretexts.org

Step 2: Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule (a good leaving group), creating a carbocation intermediate. This is the slow, rate-determining step. chemistrysteps.com

Step 3: Deprotonation : A weak base, such as water or the bisulfate anion, removes a proton from a carbon adjacent to the carbocation, forming a π bond and yielding the alkene. lumenlearning.com Because this mechanism involves a carbocation intermediate, rearrangements to form a more stable carbocation can occur. chemistrysteps.com

E2 (Elimination, Bimolecular) Mechanism: Primary alcohols, which would form highly unstable primary carbocations, tend to dehydrate via an E2 mechanism. masterorganicchemistry.comyoutube.com In this concerted step, a base removes a proton from the β-carbon at the same time as the protonated hydroxyl group leaves from the α-carbon. masterorganicchemistry.com Concentrated sulfuric acid is required for this process. chemistrysteps.com

FeatureE1 Elimination (Secondary/Tertiary Alcohols)E2 Elimination (Primary Alcohols)
Rate Law First-order: Rate = k[Alcohol]Second-order: Rate = k[Alcohol][Base]
Mechanism Two-step, via carbocation intermediateOne-step, concerted reaction
Leaving Group H₂O departs first, then proton is removedProton removal and H₂O departure are simultaneous
Carbocation Yes, formed as an intermediateNo carbocation intermediate
Rearrangements PossibleNot possible
Base Weak base required (e.g., H₂O, HSO₄⁻)Stronger base required to abstract proton

Electron-Induced Chemical Processes in Hydrated Sulfuric Acid Clusters

Studies on mixed sulfuric acid-water clusters reveal that they can efficiently capture low-energy electrons (below 3 eV), which is significant in atmospheric chemistry. copernicus.orgcopernicus.orgd-nb.info When these hydrated clusters interact with low-energy electrons, it can induce chemical transformations.

Experimental work using molecular beams and mass spectrometry shows that the interaction leads to the formation of specific cluster ions. copernicus.org The primary ion series observed are (H₂SO₄)ₘ(H₂O)ₙHSO₄⁻ and (H₂O)ₙH₂SO₄⁻. d-nb.info

A key finding is the experimental evidence for the ionic dissociation of sulfuric acid within a neutral cluster. An ion-pair structure, (HSO₄⁻···H₃O⁺), forms within H₂SO₄(H₂O)ₙ clusters when they contain five or more water molecules. copernicus.org In clusters with two sulfuric acid molecules, (H₂SO₄)₂(H₂O)ₙ, this dissociation occurs with as few as two water molecules. d-nb.info

The formation of (H₂SO₄)ₘ(H₂O)ₙHSO₄⁻ ions occurs through dissociative electron attachment to clusters that already contain the ion-pair. The process involves the electron recombining with the H₃O⁺ moiety, which leads to the generation of a water molecule and the dissociation of a hydrogen atom from the cluster. copernicus.org The surrounding water molecules can effectively cage the detached H-atom, stabilizing the resulting anion cluster. copernicus.orgd-nb.info These electron-induced processes are fundamental to understanding the formation and reactivity of aerosol particles in the atmosphere. copernicus.org

Cluster TypeObservationImplication
H₂SO₄(H₂O)ₙ, n ≥ 5 Formation of ion-pair (HSO₄⁻···H₃O⁺) copernicus.orgHydration stabilizes ionic dissociation in the neutral cluster.
(H₂SO₄)₂(H₂O)ₙ, n ≥ 2 Formation of ion-pair (HSO₄⁻···H₃O⁺) d-nb.infoA second sulfuric acid molecule facilitates earlier ionic dissociation.
(H₂SO₄)ₘ(H₂O)ₙHSO₄⁻ Formed via dissociative electron attachment to ion-paired clusters. copernicus.orgLow-energy electrons can drive chemical reactions within the clusters.
(H₂O)ₙH₂SO₄⁻ Indicates efficient caging of a dissociated H-atom by water molecules. d-nb.infoThe hydration shell plays a crucial role in stabilizing reaction products.

Influence of Hydration State on Reaction Kinetics and Stereoselectivity

The degree of hydration of sulfuric acid has a pronounced effect on both the speed (kinetics) and the three-dimensional outcome (stereoselectivity) of the reactions it catalyzes.

Influence on Kinetics: The concentration of water directly impacts the reaction equilibrium and rate. In the hydration of alkenes, using dilute sulfuric acid (a high state of hydration) provides a large excess of the water nucleophile, which, by Le Châtelier's principle, shifts the equilibrium towards the alcohol product. jove.comwou.edu Conversely, using concentrated sulfuric acid (a low state of hydration) favors the reverse reaction—the dehydration of alcohols to form alkenes—as water is scarce. jove.comwou.edu

The catalytic activity of sulfuric acid can be inhibited by water in certain reactions, such as esterification. In the esterification of acetic acid with methanol, the presence of water was found to strongly inhibit the catalytic activity of sulfuric acid, with the catalyst losing up to 90% of its activity as the water concentration increased. researchgate.net This deactivating effect is attributed to the preferential solvation of the catalytic protons by water instead of methanol. researchgate.net Theoretical studies on the hydration of SO₃ have also shown that catalysts like formic acid or sulfuric acid itself can significantly lower the reaction's energy barrier compared to catalysis by a single water molecule. copernicus.orgcopernicus.org

Influence on Stereoselectivity: In the acid-catalyzed hydration of alkenes, the reaction is generally not stereoselective. masterorganicchemistry.com The key intermediate is a carbocation, which is sp²-hybridized and has a planar geometry. chemistrysteps.comleah4sci.com This flat structure allows the incoming nucleophile (water) to attack from either the top or bottom face with equal probability. chemistrysteps.comleah4sci.com

If the reaction creates a new stereocenter, the result is a racemic mixture—a 50/50 mix of both enantiomers (R and S). leah4sci.com Therefore, the product is optically inactive. This lack of stereoselectivity is a direct consequence of the planar carbocation intermediate, which is stabilized by the aqueous (hydrated) environment. masterorganicchemistry.comleah4sci.com

Emerging Research Avenues and Prospects for Sulfuric Acid Tridecahydrate Studies

Development of Advanced Computational Models for Complex Highly Hydrated Systems

The investigation of sulfuric acid hydrates, particularly those with a large number of water molecules like the tridecahydrate, heavily relies on computational chemistry to model their structures, energetics, and thermodynamic properties. olemiss.edu Advanced computational models are crucial for understanding these complex systems.

Researchers employ high-level ab initio quantum mechanical methods and density functional theory (DFT) to probe the intricacies of sulfuric acid hydration. furman.eduresearchgate.net For instance, studies on clusters of (H₂SO₄)₂(H₂O)n where n ranges from 0 to 6, have utilized such methods to identify the most stable minima for each cluster size. furman.edu These calculations provide a detailed view of processes like the deprotonation of sulfuric acid as a function of temperature. furman.edu

One of the key findings from these computational studies is the role of water molecules in the dissociation of sulfuric acid. For a dimer of sulfuric acid, the addition of a second water molecule can initiate the first deprotonation, leading to the formation of a di-ionic species. furman.edu With four water molecules, a tetra-ionic cluster can become as energetically favorable as a di-ionic one at 0 K. furman.edu Temperature also plays a critical role; increasing temperatures tend to favor undissociated clusters. furman.edu At room temperature, it's predicted that the di-ionic species becomes slightly more favorable than the neutral cluster when three water molecules are added to a sulfuric acid dimer. furman.edu

The thermodynamic stability of these hydrated clusters is a key area of investigation. The formation of H₂SO₄(H₂O)n clusters is generally favorable in the colder regions of thetroposphere (216.65–273.15 K) for n = 1–6. acs.orgscispace.com However, at temperatures above 273.15 K, the formation of clusters with five or more water molecules becomes less favorable. acs.orgscispace.com This highlights the delicate balance of enthalpy and entropy in determining the stability of highly hydrated species.

Future advancements in computational models will likely involve the use of more sophisticated sampling techniques, such as those combining molecular dynamics with high-level ab initio calculations, to explore the potential energy surfaces of these clusters more comprehensively. acs.org These models will be essential for resolving discrepancies in previous literature and for accurately predicting the most thermodynamically favorable hydrate (B1144303) structures under various atmospheric conditions. olemiss.edu

Table 1: Computationally Determined Stability of Sulfuric Acid Hydrates

Cluster System Number of Water Molecules (n) Key Finding Temperature Dependence
(H₂SO₄)₂(H₂O)n 2 Initiates first deprotonation of one H₂SO₄ molecule. furman.edu Favored at lower temperatures.
(H₂SO₄)₂(H₂O)n 3 Di-ionic cluster is more stable than the neutral cluster. furman.edu At room temperature, the di-ionic species is slightly more favorable than the neutral cluster. furman.edu
(H₂SO₄)₂(H₂O)n 4 Tetra-ionic cluster becomes as favorable as the di-ionic cluster. furman.edu Stability of tetra-ionic form increases at lower temperatures (0 K). furman.edu
H₂SO₄(H₂O)n ≥ 4 Ionic pair clusters (HSO₄⁻·H₃O⁺)(H₂O)n⁻¹ become more stable than neutral clusters. acs.orgscispace.com Stability of ionic pairs is temperature-dependent. acs.orgscispace.com
H₂SO₄(H₂O)n ≥ 5 Formation is not favorable at higher temperatures (>273.15 K). acs.orgscispace.com Favorable in colder regions of the troposphere (216.65–273.15 K). acs.orgscispace.com

This table is generated based on data from computational studies of sulfuric acid hydration.

Innovative In-Situ Spectroscopic and Diffraction Techniques for Transient Hydrate Species

The direct observation and characterization of transient and highly hydrated species like sulfuric acid tridecahydrate require innovative in-situ analytical techniques. Spectroscopic and diffraction methods are at the forefront of this research, allowing for real-time analysis of their formation and behavior.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy has been successfully used to study the formation of sulfuric acid hydrate films. researchgate.net By co-depositing water and sulfur trioxide at 250 K, a liquid sulfuric acid film can be formed, which upon cooling crystallizes into a solid molecular H₂SO₄ film. researchgate.net Subsequent exposure to water vapor at 190 K leads to the formation of sulfuric acid monohydrate, identified by IR absorption bands corresponding to H₃O⁺ and HSO₄⁻ ions. researchgate.net This technique offers a reproducible way to generate and characterize stable sulfuric acid hydrates for further study. researchgate.net

In-situ X-ray diffraction (XRD) is another powerful tool, particularly for studying crystalline hydrate phases. researchgate.net Grazing incidence X-ray diffraction (GIXD) has been employed to monitor the electrochemical oxidation of lead in sulfuric acid electrolytes, identifying crystalline products like lead sulfate (B86663) and lead dioxide in real-time. researchgate.net This method can even provide semi-quantitative information about the thickness of the deposited layers. researchgate.net The ability of X-rays to penetrate condensed matter makes them well-suited for in-situ studies within solid and liquid phases. acs.org Synchrotron-based in-situ energy-dispersive X-ray diffraction has also been used to study the transformation of sulfate minerals at various temperatures. researchgate.net

Raman spectroscopy is also a valuable in-situ technique for determining the speciation in aqueous sulfuric acid mixtures, even under hydrothermal conditions. researchgate.net By analyzing the vibrational modes, researchers can distinguish between different ionic and molecular species present in solution. researchgate.net

Future developments in this area will likely focus on increasing the sensitivity and temporal resolution of these techniques. This will enable the detection and characterization of even more transient and lower-concentration hydrate species. The combination of multiple in-situ techniques will provide a more complete picture of the complex chemistry of highly hydrated sulfuric acid systems.

Unraveling the Structural and Energetic Landscape of Metastable Hydrate Phases

The phase diagram of the sulfuric acid-water system is complex, featuring several stable and metastable hydrate phases. nist.gov Understanding the structural and energetic landscape of these metastable phases is crucial, as they can play a significant role in various chemical processes.

Studies on polar stratospheric aerosols have revealed the formation of metastable ternary hydrates of sulfuric acid and nitric acid (H₂SO₄·HNO₃·5H₂O) at temperatures between 193 and 195 K. nih.gov This metastable phase forms in coexistence with binary sulfuric acid hydrates (H₂SO₄·kH₂O, where k = 2, 3, and 4) and eventually transforms into more stable nitric acid hydrates. nih.gov The formation of such metastable phases follows Ostwald's rule of stages, where less stable forms nucleate first. nih.gov

The stability of different sulfuric acid hydrates has been investigated through various experimental and computational methods. For example, sulfuric acid hexahydrate (H₂SO₄·6H₂O) has been observed to form over a wide range of solution compositions and is stable over a temperature range of 80 to 190 K. ansto.gov.au However, its relatively low proportion compared to other hydrate phases suggests it has lower stability. ansto.gov.au

Computational studies provide valuable insights into the energy landscapes of these hydrates. Global optimization techniques, such as basin-hopping Monte Carlo, are used to identify the most stable structures (global minima) and other low-energy isomers. nih.govacs.org For microhydrated sulfate ions, these studies have shown that for small numbers of water molecules, the global minima from empirical potentials can reproduce those found with higher-level ab initio methods. nih.govacs.org These models help in understanding the structural motifs, such as the formation of trimeric water rings around the sulfate ion, that contribute to the stability of these clusters. acs.org

Future research will aim to map out the potential energy surfaces of larger and more complex hydrate clusters. This will involve the development of more accurate and efficient computational methods to explore the vast conformational space of these systems. A better understanding of the energetic landscape will allow for more accurate predictions of the conditions under which metastable hydrates will form and persist.

Cross-Disciplinary Integration: From Fundamental Chemistry to Atmospheric and Planetary Science

The study of sulfuric acid hydrates, including the tridecahydrate, has far-reaching implications that extend from fundamental chemistry to atmospheric and planetary science.

In atmospheric science, sulfuric acid is a key component in the formation of new aerosol particles. copernicus.orgcopernicus.orgnih.gov The hydration of sulfuric acid molecules is a critical initial step in this process, as it stabilizes the clusters and allows them to grow. scispace.com The presence of hydrated sulfuric acid clusters can significantly impact the Earth's climate by scattering solar radiation and by acting as cloud condensation nuclei. olemiss.eduinnovations-report.com Understanding the formation and properties of these hydrates is therefore essential for improving global climate models. nih.govinnovations-report.com

In planetary science, sulfuric acid hydrates are believed to be significant components of the surfaces of several celestial bodies. Data from the Galileo spacecraft strongly suggest the presence of hydrated sulfuric acid on Jupiter's moon Europa. nih.govresearchgate.netresearchgate.netnasa.gov The concentration of this material varies across the surface and appears to be correlated with the bombardment of sulfur ions from Jupiter's magnetosphere. researchgate.netusra.eduscitechdaily.com The presence of sulfuric acid hydrates could have implications for the geology and potential habitability of Europa, as their low melting point and ability to supercool might influence geological processes. nih.govresearchgate.net

Sulfuric acid and its hydrates have also been implicated in the surface chemistry of Mars. researchgate.netresearchgate.net The discovery of minerals like jarosite by Mars rovers points to the past presence of acidic, sulfate-rich brines. nasa.govnih.gov Physical sedimentology experiments have shown that sulfuric acid solutions can create landforms similar to some of those observed on Mars. researchgate.net While concentrated sulfuric acid solutions have been considered as possible liquid phases on the Martian surface, dedicated spectroscopic searches have not yet yielded positive results for gaseous sulfur species in the atmosphere. researchgate.net

The future of research on sulfuric acid tridecahydrate and other highly hydrated forms will depend on a strong integration of these diverse fields. Laboratory and computational studies in fundamental chemistry will provide the foundational knowledge needed to interpret observational data from Earth's atmosphere and other planets. In turn, the constraints and questions arising from atmospheric and planetary science will drive the development of new experimental and theoretical approaches in chemistry.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Sulfuric acid H₂SO₄
Water H₂O
Sulfur trioxide SO₃
Hydronium ion H₃O⁺
Bisulfate ion HSO₄⁻
Nitric acid HNO₃
Lead sulfate PbSO₄
Lead dioxide PbO₂
Jarosite KFe₃(SO₄)₂(OH)₆
Methanol CH₃OH
Methyl sulfate (CH₃)₂SO₄
Sulfur dioxide SO₂
Carbon dioxide CO₂
Hydrogen peroxide H₂O₂
Ammonia (B1221849) NH₃
Dimethylamine (B145610) (CH₃)₂NH
Nitric acid dihydrate HNO₃·2H₂O
Sulfuric acid monohydrate H₂SO₄·H₂O
Sulfuric acid dihydrate H₂SO₄·2H₂O
Sulfuric acid trihydrate H₂SO₄·3H₂O
Sulfuric acid tetrahydrate H₂SO₄·4H₂O
Sulfuric acid hexahydrate H₂SO₄·6H₂O
Sulfuric acid octahydrate H₂SO₄·8H₂O
Sulfuric acid hemihexahydrate 2H₂SO₄·13H₂O (or H₂SO₄·6.5H₂O)

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